molecular formula C21H21ClN2O2S2 B11134367 2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole

2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole

Cat. No.: B11134367
M. Wt: 433.0 g/mol
InChI Key: LXXXKNYGCYSWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group and a sulfonylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole can be achieved through several synthetic routes. One common method involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This compound may also inhibit certain enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21ClN2O2S2

Molecular Weight

433.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole

InChI

InChI=1S/C21H21ClN2O2S2/c1-15-9-11-24(12-10-15)28(25,26)19-4-2-3-17(13-19)20-14-27-21(23-20)16-5-7-18(22)8-6-16/h2-8,13-15H,9-12H2,1H3

InChI Key

LXXXKNYGCYSWDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.